

Spectroscopic Comparison of (S)-1-Aminopentan-3-ol with Structurally Related Compounds

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Compound of Interest

Compound Name: (S)-1-Aminopentan-3-ol

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Introduction

(S)-1-Aminopentan-3-ol is a chiral amino alcohol with potential applications in pharmaceutical synthesis and materials science. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. Direct experimental spectroscopic data for **(S)-1-Aminopentan-3-ol** is not readily available in public databases. Therefore, this guide provides a comparative analysis of its expected spectroscopic features alongside the experimental data of structurally similar compounds. These compounds include its achiral parent alcohol, 3-pentanol, its achiral parent amine, 3-aminopentane, and a positional isomer, 5-amino-1-pentanol. By comparing the spectral data of these related molecules, we can infer the key spectroscopic characteristics of **(S)-1-Aminopentan-3-ol**.

It is important to note that as enantiomers, **(S)-1-Aminopentan-3-ol** and its counterpart, (R)-1-Aminopentan-3-ol, will have identical spectra in achiral environments. Spectroscopic differentiation of enantiomers typically requires the use of chiral resolving agents or chiral solvents for techniques like NMR.

Data Presentation

The following tables summarize the key spectroscopic data for 3-pentanol, 3-aminopentane, and 5-amino-1-pentanol, alongside predicted data for **(S)-1-Aminopentan-3-ol**.

Table 1: ^1H NMR Spectroscopic Data (Predicted for **(S)-1-Aminopentan-3-ol**)

Compound	Chemical Shift (ppm) and Multiplicity
(S)-1-Aminopentan-3-ol (Predicted)	~ 0.9 (t, 3H, $-\text{CH}_3$), ~ 1.4 - 1.6 (m, 2H, $-\text{CH}_2-\text{CH}_3$), ~ 1.6 - 1.8 (m, 2H, $-\text{CH}(\text{OH})-\text{CH}_2-$), ~ 2.8 - 3.0 (t, 2H, $-\text{CH}_2-\text{NH}_2$), ~ 3.6 - 3.8 (m, 1H, $-\text{CH}(\text{OH})-$), Variable (br s, 3H, $-\text{OH}$, $-\text{NH}_2$)
3-Pentanol	~ 0.9 (t, 6H, 2x $-\text{CH}_3$), ~ 1.4 (q, 4H, 2x $-\text{CH}_2-$), ~ 3.5 (quintet, 1H, $-\text{CH}(\text{OH})-$), Variable (br s, 1H, $-\text{OH}$)
3-Aminopentane	~ 0.9 (t, 6H, 2x $-\text{CH}_3$), ~ 1.4 (q, 4H, 2x $-\text{CH}_2-$), ~ 2.6 (quintet, 1H, $-\text{CH}(\text{NH}_2)-$), Variable (br s, 2H, $-\text{NH}_2$)[1]
5-Amino-1-pentanol	~ 1.3 - 1.6 (m, 6H, $-\text{CH}_2-\text{CH}_2-\text{CH}_2-$), ~ 2.7 (t, 2H, $-\text{CH}_2-\text{NH}_2$), ~ 3.6 (t, 2H, $-\text{CH}_2-\text{OH}$), Variable (br s, 3H, $-\text{OH}$, $-\text{NH}_2$)

Table 2: ^{13}C NMR Spectroscopic Data (Predicted for **(S)-1-Aminopentan-3-ol**)

Compound	Chemical Shift (ppm)
(S)-1-Aminopentan-3-ol (Predicted)	~ 10 ($-\text{CH}_3$), ~ 30 ($-\text{CH}_2-\text{CH}_3$), ~ 35 ($-\text{CH}(\text{OH})-\text{CH}_2-$), ~ 40 ($-\text{CH}_2-\text{NH}_2$), ~ 70 ($-\text{CH}(\text{OH})-$)
3-Pentanol	~ 10 (2x $-\text{CH}_3$), ~ 30 (2x $-\text{CH}_2-$), ~ 74 ($-\text{CH}(\text{OH})-$) [2][3]
3-Aminopentane	~ 10 (2x $-\text{CH}_3$), ~ 30 (2x $-\text{CH}_2-$), ~ 52 ($-\text{CH}(\text{NH}_2)-$) [4][5][6]
5-Amino-1-pentanol	~ 23 , ~ 32 , ~ 33 ($-\text{CH}_2-\text{CH}_2-\text{CH}_2-$), ~ 42 ($-\text{CH}_2-\text{NH}_2$), ~ 62 ($-\text{CH}_2-\text{OH}$)

Table 3: IR Spectroscopic Data (Predicted for **(S)-1-Aminopentan-3-ol**)

Compound	Key Absorption Bands (cm ⁻¹)
(S)-1-Aminopentan-3-ol (Predicted)	3200-3500 (broad, O-H and N-H stretching), 2850-2960 (C-H stretching), 1590-1650 (N-H scissoring), 1050-1150 (C-O stretching)
3-Pentanol	3200-3500 (broad, O-H stretching), 2850-2960 (C-H stretching), 1050-1150 (C-O stretching)[3][7]
3-Aminopentane	3200-3400 (N-H stretching), 2850-2960 (C-H stretching), 1590-1650 (N-H scissoring)[5][8]
5-Amino-1-pentanol	3200-3500 (broad, O-H and N-H stretching), 2850-2960 (C-H stretching), 1590-1650 (N-H scissoring), 1050-1150 (C-O stretching)[9]

Table 4: Mass Spectrometry Data (Predicted for **(S)-1-Aminopentan-3-ol**)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
(S)-1-Aminopentan-3-ol (Predicted)	103 (M ⁺)	86 ([M-NH ₃] ⁺), 73 ([M-C ₂ H ₅] ⁺), 58 ([CH ₂ (OH)CH ₂ NH ₂] ⁺), 44 ([CH ₂ NH ₂] ⁺)
3-Pentanol	88 (M ⁺ , often weak or absent)	59 ([M-C ₂ H ₅] ⁺), 45 ([CH(OH)CH ₃] ⁺)[10][11]
3-Aminopentane	87 (M ⁺)	58 ([M-C ₂ H ₅] ⁺), 44 ([CH(NH ₂)CH ₃] ⁺)[12][13]
5-Amino-1-pentanol	103 (M ⁺)	86 ([M-NH ₃] ⁺), 72 ([M-CH ₂ OH] ⁺), 30 ([CH ₂ NH ₂] ⁺)[14][15]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.
- **Sample Preparation:** Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , D_2O , DMSO-d_6) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.
- **^1H NMR Acquisition:**
 - The spectrometer is tuned to the proton frequency.
 - A standard one-pulse sequence is used.
 - Typical parameters include a $30\text{-}45^\circ$ pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.
 - Data is acquired for 16-64 scans to achieve an adequate signal-to-noise ratio.
- **^{13}C NMR Acquisition:**
 - The spectrometer is tuned to the carbon frequency.
 - A proton-decoupled pulse sequence (e.g., DEPT or standard broadband decoupled) is used to simplify the spectrum.
 - Typical parameters include a $45\text{-}90^\circ$ pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-10 seconds.
 - A larger number of scans (e.g., 512-4096) is typically required due to the lower natural abundance of ^{13}C .
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software. Chemical shifts are referenced to TMS (0.00 ppm).

2. Infrared (IR) Spectroscopy

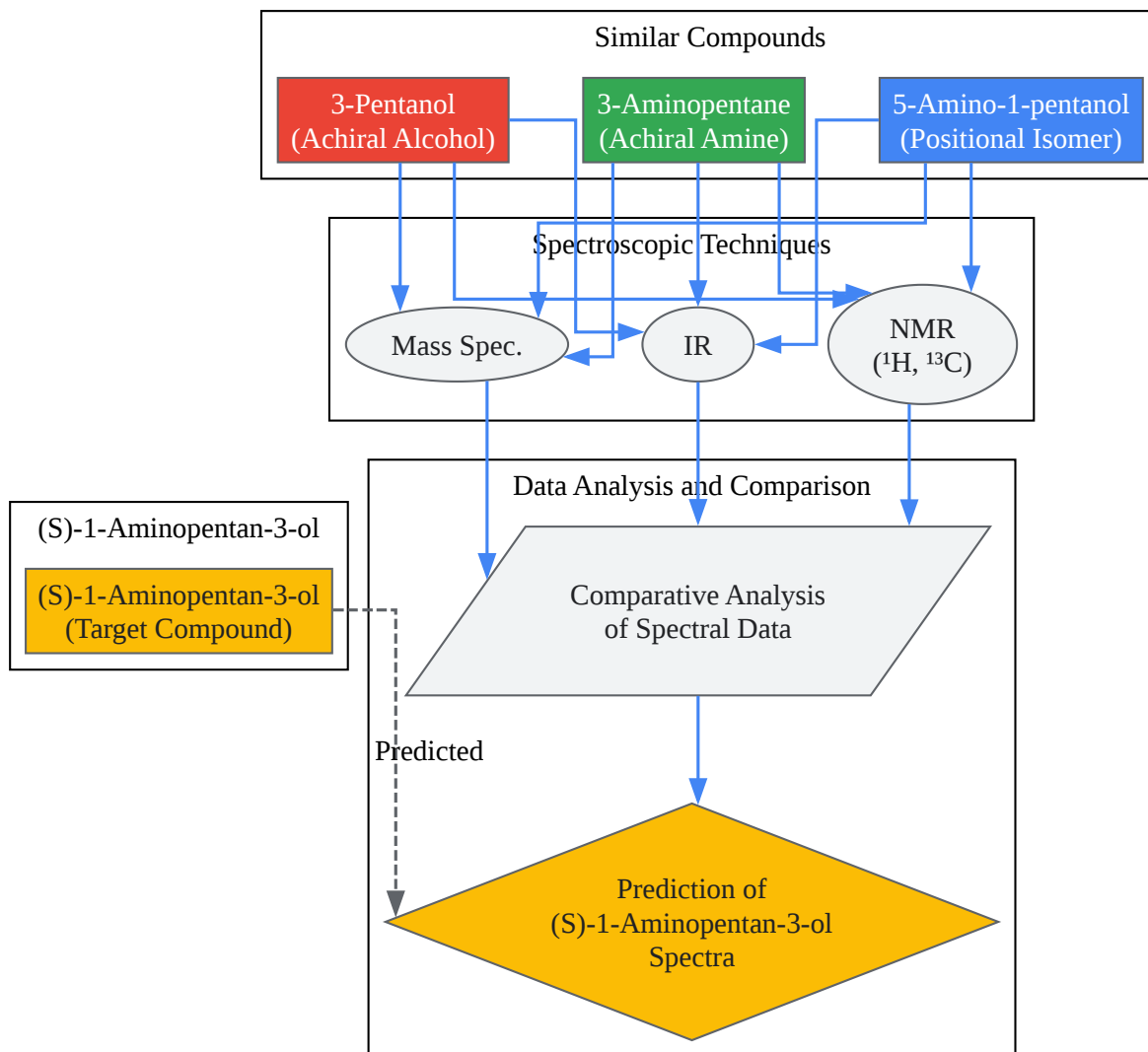
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation:
 - Neat Liquid: A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
 - Solid: The solid sample is finely ground with KBr powder and pressed into a thin pellet, or a solution is prepared and a drop is cast onto a salt plate, allowing the solvent to evaporate.
 - Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the ATR crystal.
- Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is first recorded. The sample is then scanned, typically over a range of $4000\text{--}400\text{ cm}^{-1}$, with a resolution of 4 cm^{-1} . Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

3. Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
- Sample Introduction: For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) is injected into the GC. The GC separates the components of the sample before they enter the mass spectrometer.
- Ionization: Electron Ionization (EI) is a common method for small molecules. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** An ion detector records the abundance of each ion at a specific m/z .
- **Data Processing:** The output is a mass spectrum, which is a plot of relative ion abundance versus m/z .

Mandatory Visualization



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Caption: Workflow for the spectroscopic comparison of **(S)-1-Aminopentan-3-ol**.

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